Levonorgestrel Impurity O

Vue d'ensemble

Description

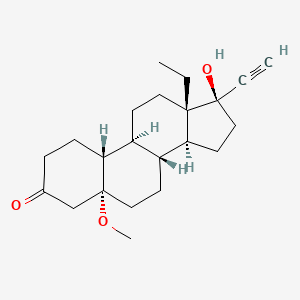

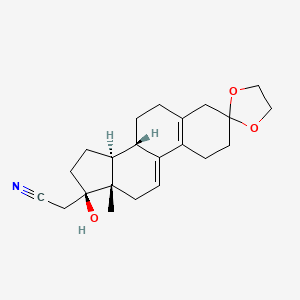

Levonorgestrel Impurity O is a synthetic progestogen used for research and development purposes in the pharmaceutical industry . It is a white to off-white crystalline powder with a molecular weight of 328.46 g/mol and a chemical formula of C21H29NO3 .

Synthesis Analysis

The preparation method of Levonorgestrel Impurity O involves carrying out ketal protection reaction on 3-site and 17-site . More details about the synthesis process can be found in the patent .Molecular Structure Analysis

The chemical name of Levonorgestrel Impurity O is 13-Ethyl-17-hydroxy-5α-methoxy-18,19-dinor-17α-pregn-20-yn-3-one . The molecular formula is C22H32O3 .Chemical Reactions Analysis

The degradation of Levonorgestrel in soils was fitted by the first-order reaction kinetics model . The half-lives of Levonorgestrel were between 4.32 and 11.55 days . The degradation rate of Levonorgestrel in soil was concentration-dependent and microbially mediated .Physical And Chemical Properties Analysis

Levonorgestrel Impurity O has a melting point of 199-202°C and is soluble in ethanol, methanol, and acetone . The Freundlich and Langmuir models were applied to sorption data to examine the affinity of Levonorgestrel for soils with varying physical and chemical properties .Applications De Recherche Scientifique

-

Pharmaceutical Research and Quality Control

- Summary of the Application : Levonorgestrel EP Impurity O is used in the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Levonorgestrel .

- Results or Outcomes : The outcomes of using Levonorgestrel EP Impurity O in this context would be the successful development and validation of analytical methods, as well as maintaining quality control during the production of Levonorgestrel .

-

Pharmaceutical Formulation Analysis

- Summary of the Application : Levonorgestrel Impurity O can be used in the development and validation of a reversed phase high performance liquid chromatography (RP-HPLC) method for the estimation of Levonorgestrel drug from silicone based intrauterine device .

- Methods of Application : The sample solution was prepared using tetrahydrofuran (THF) as solvent for the drug extraction, and RP-HPLC analysis was performed using Luna C18 analytical column, with a mobile phase consisting of a mixture of acetonitrile and water (50:50, v/v) at a flow rate of 1.0 ml/min and injection volume of 20 μl. Detection was carried out at 241 nm in PDA detector, with a total run time of 15 min .

- Results or Outcomes : The retention time for LNG drug was obtained at 8.5 min (± 0.3 min). A linear relationship was observed over the concentration range of 2.6–15.6 μg/ml with the correlation coefficient ® value 0.9999. The method was found to be precise within the acceptable limit (RSD<2%) and the drug recovery from the intrauterine device was found in the range 99.78–100.0% .

-

Synthesis of Levonorgestrel

- Summary of the Application : Levonorgestrel Impurity O is used in the synthesis of Levonorgestrel, a synthetic hormone used as a birth control drug .

- Methods of Application : The synthesis involves several steps including ketal protection reaction, halogenation, hydroxylation, dehalogenation, methyl etherification, and ethynylation .

- Results or Outcomes : The outcome of this process is the production of Levonorgestrel. The method has the advantages of easily available raw materials and simple process .

-

Monitoring and Controlling of Impurity Levels

- Summary of the Application : Levonorgestrel EP Impurity O is used in monitoring and controlling of impurity levels in Levonorgestrel and its related formulations as per International Conference on Harmonization (ICH) formulated guidelines .

- Results or Outcomes : The outcomes of using Levonorgestrel EP Impurity O in this context would be the successful monitoring and controlling of impurity levels in Levonorgestrel and its related formulations .

-

Compound Synthesis

- Summary of the Application : Levonorgestrel Impurity O is used in the technical field of compound synthesis .

- Methods of Application : The synthesis involves several steps including ketal protection reaction, halogenation, hydroxylation, dehalogenation, methyl etherification, and ethynylation .

- Results or Outcomes : The preparation method has the advantages of easily available raw materials and simple process .

-

Contraceptive Research

- Summary of the Application : Levonorgestrel, a synthetic hormone used as a birth control drug, is an estrane steroid and a derivative of testosterone which is also used in intrauterine devices .

- Results or Outcomes : The outcomes of using Levonorgestrel EP Impurity O in this context would be the successful development and validation of analytical methods, as well as maintaining quality control during the production of Levonorgestrel .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-4-20-11-8-17-16(18(20)10-13-22(20,24)5-2)9-12-21(25-3)14-15(23)6-7-19(17)21/h2,16-19,24H,4,6-14H2,1,3H3/t16-,17+,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJSXAOBPRABPZ-WIJSBRJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747653 | |

| Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levonorgestrel Impurity O | |

CAS RN |

155683-60-6 | |

| Record name | 13-Ethyl-17-hydroxy-5alpha-methoxy-18,19-dinor-17alpha-pregn-20-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-17-HYDROXY-5.ALPHA.-METHOXY-18,19-DINOR-17.ALPHA.-PREGN-20-YN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ELU45BJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

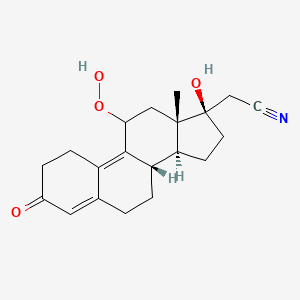

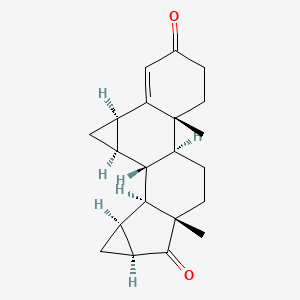

![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)